Cas no 88360-87-6 (Amauromine)

Amauromine structure
Amauromine structure
商品名:Amauromine
CAS番号:88360-87-6
MF:C32H36N4O2
メガワット:508.653847694397
CID:726480
PubChem ID:10369017

Amauromine 化学的及び物理的性質

名前と識別子

    • Amauromine
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-,(5aS,7aS,8aR,13aS,15aS,16aR)-
    • Antibiotic FR 900220
    • WF 6237
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino[1'',2'':1,5
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • BDBM50382409
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione (ACI)
    • Pyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)- (9CI)
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, [5aS-(5aα,7aβ,8aα,13aα,15aβ,16aα)]- (ZCI)
    • (1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • Pyrazino(1'',2'':1,5;4'',5'':1',5')dipyrrolo(2,3-b:2',3'-b')diindole-7,15(5H,7ah)-dione, 5a,8,8a,13,13a,15a,16,16a-octahydro-8a,16a-bis(1,1-dimethyl-2-propenyl)-, (5aS-(5a-alpha,7a-beta,8a-alpha,13a-alpha,15a-beta,16a-alpha))-
    • Pyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)-
    • WF-6237
    • SCHEMBL8177353
    • ZB3XU39EJD
    • CHEMBL2022567
    • DTXSID901098576
    • CHEBI:217716
    • 88360-87-6
    • Novoamauromine
    • Epiamauromine
    • HY-N6097
    • CS-0032444
    • インチ: 1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
    • InChIKey: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
    • ほほえんだ: C([C@]12C3C=CC=CC=3N[C@H]1N1C(=O)[C@@H]3C[C@]4(C5C=CC=CC=5N[C@H]4N3C(=O)[C@@H]1C2)C(C)(C)C=C)(C)(C)C=C

計算された属性

  • せいみつぶんしりょう: 508.28382640g/mol
  • どういたいしつりょう: 508.28382640g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 38
  • 回転可能化学結合数: 4
  • 複雑さ: 999
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.7
  • トポロジー分子極性表面積: 64.7

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.8E-5 g/L) (25 ºC),

Amauromine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-250ug
Amauromine
88360-87-6 98%
250ug
¥902.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-1mg
Amauromine
88360-87-6 98%
1mg
¥2435.00 2022-04-26
TRC
A575993-2.5mg
Amauromine
88360-87-6
2.5mg
$ 374.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912943-1mg
Amauromine
88360-87-6 98%
1mg
¥3,798.90 2022-09-29
BioAustralis
BIA-A1631-0.50 mg
Amauromine
88360-87-6 >95%byHPLC
0.50mg
$152.00 2023-09-14
1PlusChem
1P008DYU-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$280.00 2024-04-20
A2B Chem LLC
AD90550-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$198.00 2024-04-19
BioAustralis
BIA-A1631-2.50 mg
Amauromine
88360-87-6 >95%byHPLC
2.50mg
$532.00 2023-09-14
SHENG KE LU SI SHENG WU JI SHU
sc-391052-1 mg
Amauromine,
88360-87-6
1mg
¥1,354.00 2023-07-11
BioAustralis
BIA-A1631-2.50mg
Amauromine
88360-87-6 >95% by HPLC
2.50mg
$580.00 2024-07-19

Amauromine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

合成方法 2

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Methyl triflate Solvents: Dichloromethane
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Citric acid
3.3 Solvents: Ethyl acetate
4.1 Solvents: Benzene
4.2 Reagents: Triethylamine Solvents: Dichloromethane
4.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
5.2 Reagents: Sodium bicarbonate
5.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

合成方法 5

はんのうじょうけん
1.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
リファレンス
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

合成方法 6

はんのうじょうけん
1.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
2.2 overnight, rt
3.1 Reagents: Acetic acid ,  Hydrogen bromide
3.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

合成方法 8

はんのうじょうけん
1.1 Solvents: Benzene
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid
1.3 Solvents: Ethyl acetate
2.1 Solvents: Benzene
2.2 Reagents: Triethylamine Solvents: Dichloromethane
2.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.2 Reagents: Sodium bicarbonate
3.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

合成方法 10

はんのうじょうけん
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
2.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

合成方法 11

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen bromide
1.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

合成方法 12

はんのうじょうけん
1.1 Reagents: Methyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Solvents: Benzene
3.2 Reagents: Triethylamine Solvents: Dichloromethane
3.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.2 Reagents: Sodium bicarbonate
4.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 14

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 15

はんのうじょうけん
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

合成方法 16

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 17

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 19

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid
3.1 Reagents: Ammonia Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 20

はんのうじょうけん
1.1 Reagents: Methanol ,  Sodium carbonate Solvents: Methanol
リファレンス
Structure of amauromine, a new hypotensive vasodilator produced by Amauroascus sp
Takase, Shigehiro; et al, Tetrahedron, 1985, 41(15), 3037-48

合成方法 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

合成方法 22

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
1.2 overnight, rt
2.1 Reagents: Acetic acid ,  Hydrogen bromide
2.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

合成方法 23

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

合成方法 24

はんのうじょうけん
1.1 Reagents: 9-octyl-9-BBN ,  1,1-Dimethylethyl (2Z)-3-phenyl-2-buten-1-yl carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  5-(11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepi… Solvents: Dichloromethane ;  23 °C
2.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
2.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
2.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
2.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
リファレンス
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

合成方法 25

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

合成方法 26

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

合成方法 27

はんのうじょうけん
1.1 Reagents: Sodium sulfate Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Amauromine Raw materials

Amauromine Preparation Products

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited